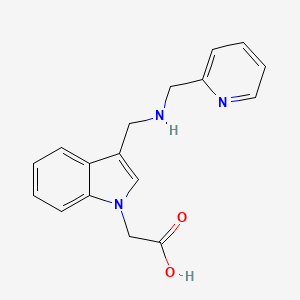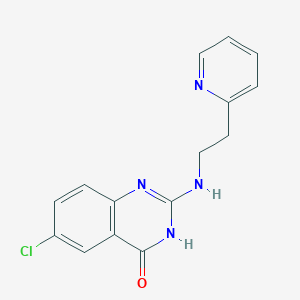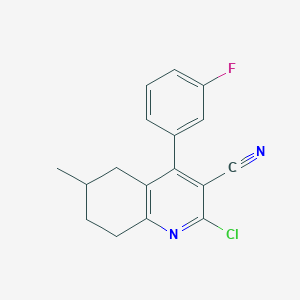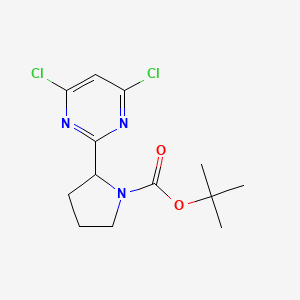![molecular formula C22H31BN2O4 B11831975 tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11831975.png)
tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronate ester group, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate typically involves the formation of the boronate ester group through a borylation reaction. This process often employs a palladium catalyst and pinacol as a stabilizing agent. The reaction is carried out under inert conditions, usually in an anhydrous solvent such as tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The boronate ester group can undergo oxidation to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield various reduced forms.
Substitution: The boronate ester group is highly reactive in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like THF.
Major Products:
Oxidation: Boronic acids.
Reduction: Reduced indole derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Catalysis: Acts as a catalyst in various organic transformations.
Biology and Medicine:
Drug Development:
Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.
Industry:
Material Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate primarily involves its role as a boronate ester. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis. The compound’s reactivity is largely influenced by the electronic and steric properties of the boronate ester group.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid Pinacol Ester: Similar boronate ester group but with a phenyl ring.
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a benzoate group instead of an indole.
Uniqueness: The unique combination of the indole core and the boronate ester group in tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate provides distinct reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C22H31BN2O4 |
|---|---|
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate |
InChI |
InChI=1S/C22H31BN2O4/c1-20(2,3)27-19(26)25-11-10-18-16(13-25)15-12-14(8-9-17(15)24-18)23-28-21(4,5)22(6,7)29-23/h8-9,12,24H,10-11,13H2,1-7H3 |
Clé InChI |
SVALBTFFDGLSHN-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC4=C3CN(CC4)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aR,7R,8S,8aR)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B11831897.png)
![2-amino-9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B11831900.png)



![3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11831914.png)
![[(4Z)-cyclooct-4-en-1-yl] N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate](/img/structure/B11831920.png)




![3-(1H-Benzo[d]imidazol-2-yl)-6-chloro-4H-chromen-4-one](/img/structure/B11831937.png)

![2-Furancarboxamide, 5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-[(1S)-1-[(3,4-difluorophenyl)methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-](/img/structure/B11831947.png)
